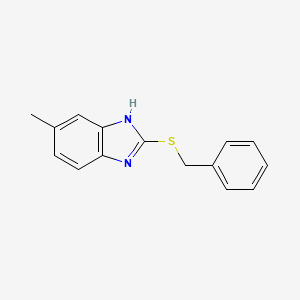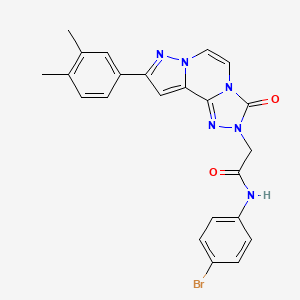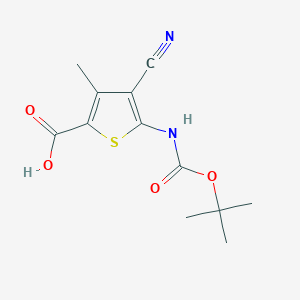![molecular formula C11H20F2N2O2 B2935023 Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate CAS No. 1638759-66-6](/img/structure/B2935023.png)
Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyl carbamate derivatives, which play a crucial role as intermediates in the synthesis of biologically active compounds. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H22N2O2 . More detailed structural information may be available through spectral data .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in palladium-catalyzed cross-coupling reactions . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 214.31 . More specific physical and chemical properties such as melting point, boiling point, and vapor pressure may not be readily available .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
"Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate" serves as a crucial intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important for their potential in medicinal chemistry and drug development. For instance, its use in the enantioselective synthesis of these analogues has been highlighted, proving its utility in creating structurally defined compounds for research and therapeutic applications (Ober et al., 2004).
Intermediate in Organic Synthesis
This compound is also an essential intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its versatility in organic synthesis. The development of rapid synthetic methods for this compound underlines its significance in facilitating efficient production of targeted molecules with potential pharmacological applications (Zhao et al., 2017).
Pesticide Analogues Development
Furthermore, its transformation into spirocyclopropanated analogues of pesticides like Thiacloprid and Imidacloprid underscores its role in agricultural chemistry. Through strategic synthetic routes, this compound contributes to the development of novel insecticides, enhancing the effectiveness and specificity of pest control measures (Brackmann et al., 2005).
Metalation and Alkylation Research
In the realm of silicon chemistry, derivatives of "this compound" have shown potential in studying metalation and alkylation processes between silicon and nitrogen. This research contributes to our understanding of silicon-based compounds and their reactivity, paving the way for novel applications in materials science and organosilicon chemistry (Sieburth et al., 1996).
Transformation of Amino Protecting Groups
The versatility of "this compound" extends to its use in the transformation of amino protecting groups, a critical step in peptide synthesis. By facilitating the chemoselective transformation of these groups, it supports the synthesis of complex peptides and proteins for biological research (Sakaitani & Ohfune, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-7-10(6-14)4-11(12,13)5-10/h4-7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHQTHNCQRXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)


![4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2934951.png)



![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![(1R,2S)-2-(2,2-Dimethylpropyl)-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2934959.png)
![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)
![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)